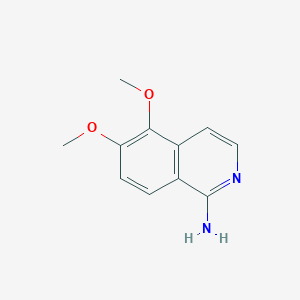
5,6-Dimethoxyisoquinolin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxyisoquinolin-1-amine is a chemical compound belonging to the class of isoquinolines. Isoquinolines are aromatic heterocyclic organic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of two methoxy groups at the 5 and 6 positions and an amine group at the 1 position on the isoquinoline skeleton. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxyisoquinolin-1-amine can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core . Another method involves the use of metal-catalyzed reactions, such as palladium-catalyzed coupling followed by copper-catalyzed cyclization .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of efficient catalytic processes to ensure high yields and purity. For example, the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent, can be adapted for large-scale production . Additionally, modern methods may employ environmentally friendly catalysts and solvents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxyisoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Scientific Research Applications
5,6-Dimethoxyisoquinolin-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Dimethoxyisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. For example, isoquinoline derivatives can act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, they may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
6,7-Dimethoxyisoquinoline: Similar to 5,6-Dimethoxyisoquinolin-1-amine but with methoxy groups at different positions, leading to different reactivity and biological activity.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different pharmacological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, while the amine group allows for further functionalization and interaction with biological targets .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5,6-dimethoxyisoquinolin-1-amine |
InChI |
InChI=1S/C11H12N2O2/c1-14-9-4-3-8-7(10(9)15-2)5-6-13-11(8)12/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
JOAAQDRXJPOPBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=NC=C2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12431298.png)

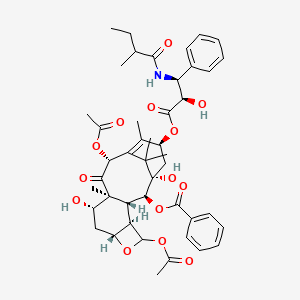
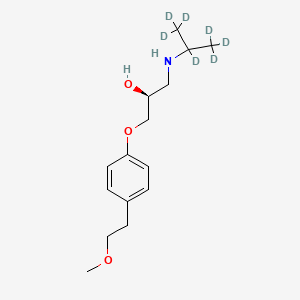
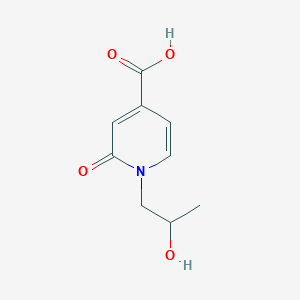

![Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12431329.png)

![trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B12431336.png)

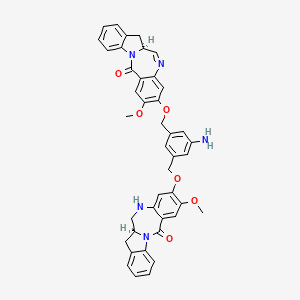
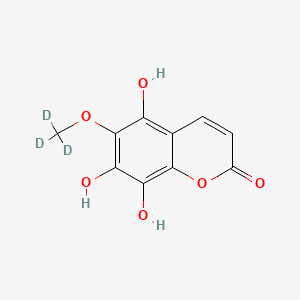
![5-[3-[5-(2,3-dimethylphenoxy)pyrazin-2-yl]-5-methyl-1,2,4-triazol-4-yl]-1H-pyridin-2-one](/img/structure/B12431370.png)
